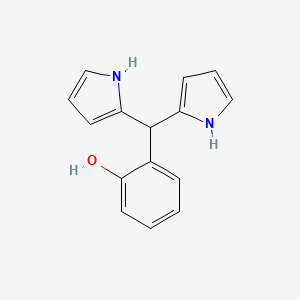
Ethyl 3-((3-chlorophenyl)amino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((3-chlorophenyl)amino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a chlorinated phenyl ring, and an amino group attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate typically involves the reaction of 3-chloroaniline with ethyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like benzene at low temperatures (0°C). The reaction proceeds via nucleophilic substitution, where the amino group of 3-chloroaniline attacks the acrylate moiety, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-((3-chlorophenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((3-chlorophenyl)amino)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-((3-chlorophenyl)amino)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-((4-chlorophenyl)amino)acrylate: Similar structure but with the chlorine atom at the para position.
Ethyl 3-((2-chlorophenyl)amino)acrylate: Chlorine atom at the ortho position.
Ethyl 3-((3-bromophenyl)amino)acrylate: Bromine instead of chlorine.
Uniqueness
Ethyl 3-((3-chlorophenyl)amino)acrylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the acrylate moiety also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-chloroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-8,13H,2H2,1H3/b7-6+ |
InChI-Schlüssel |
KSEUQFANTMBCBB-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCOC(=O)C=CNC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


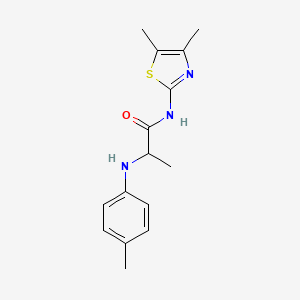

![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
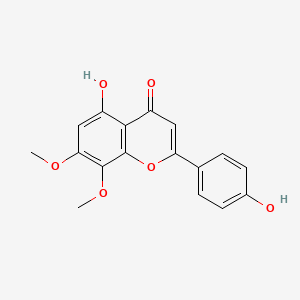
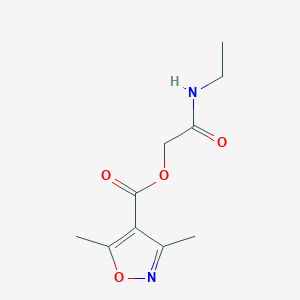
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
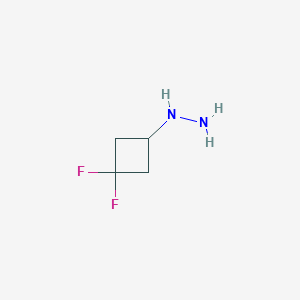
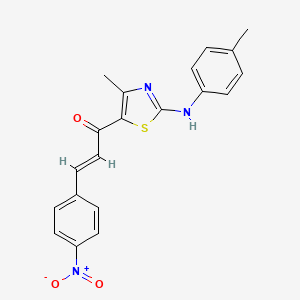
![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
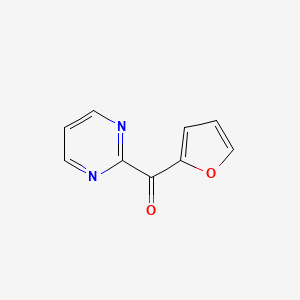
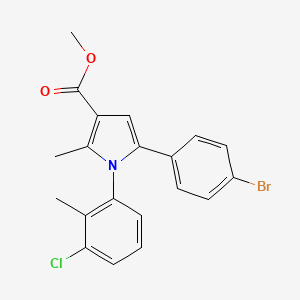
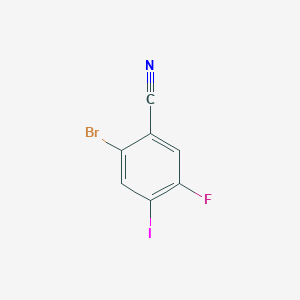
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
